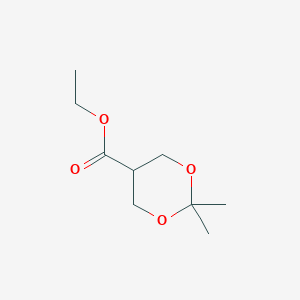

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGMWHATZAFUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC(OC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452100 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-54-7 | |

| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. As a versatile building block, its unique structure, featuring a protected 1,3-diol functionality (as a ketal) and an ethyl ester group, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and established protocols for its characterization, tailored for researchers, chemists, and professionals in drug development.

Molecular Structure and Chemical Identifiers

The structural foundation of this compound is a six-membered 1,3-dioxane ring. This ring is substituted at the 2-position with two methyl groups, forming a dimethyl ketal (also known as an acetonide), and at the 5-position with an ethoxycarbonyl group. The ketal group serves as a common protecting group for a 1,3-diol, which can be deprotected under acidic conditions, highlighting the compound's utility in multi-step synthesis.

Caption: 2D Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 82962-54-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₆O₄ | [1][2][5] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1COC(OC1)(C)C | [5] |

| InChI Key | MYGMWHATZAFUIU-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes and Source(s) |

|---|---|---|

| Physical Form | Liquid | At standard temperature and pressure.[1] |

| Purity | ≥95% | Commercially available purity.[2] |

| Boiling Point | Data not readily available | The related methyl ester has a predicted boiling point of 196.8 °C.[6] |

| Density | Data not readily available | The related methyl ester has a predicted density of 1.058 g/cm³.[6] |

| Predicted LogP | 0.6 | A measure of lipophilicity; calculated XlogP value.[5] |

| Storage Temperature | 2-8 °C | Recommended storage under an inert atmosphere. |

Solubility Profile

While quantitative solubility data in various solvents is not extensively published, the molecular structure provides strong indicators of its expected behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of four oxygen atoms (two ether and two ester oxygens) allows for hydrogen bonding with protic solvents. However, the nine carbon atoms introduce significant hydrocarbon character. Therefore, it is expected to have limited solubility in water but should be miscible with alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): It is expected to be readily soluble in polar aprotic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The alkyl backbone and dimethyl groups suggest good solubility in non-polar organic solvents.

This solubility profile makes it suitable for a wide range of reaction conditions and facilitates purification via extraction or chromatography.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence of key functional groups. The expected signals include a triplet and a quartet for the ethyl group, a singlet for the two equivalent gem-dimethyl groups on the dioxane ring, and distinct multiplets for the diastereotopic protons of the ring itself.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester and dioxane ring will be prominent in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5] The predicted monoisotopic mass is 188.10486 Da.[5] Fragmentation patterns would likely show the loss of the ethoxy group (-45 Da) or other characteristic fragments.

Experimental Protocol: Determination of Purity by Gas Chromatography (GC)

The purity of this liquid compound is readily assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is self-validating through the use of an internal standard for quantification.

Causality and Rationale:

-

Why GC? The compound is a liquid and has a predicted boiling point suitable for volatilization without decomposition, making GC an ideal analytical technique.

-

Why FID? The Flame Ionization Detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity analysis expressed as area percent.

-

Why an Internal Standard? An internal standard (e.g., dodecane) corrects for variations in injection volume and detector response, enabling more accurate quantification if required, though for purity, area percent is often sufficient.

Caption: Workflow for Purity Analysis via GC-FID.

Step-by-Step Methodology

-

Preparation of Standard Solution:

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent like ethyl acetate. This creates a ~2 mg/mL solution.

-

-

GC Instrument Conditions (Example):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split ratio 50:1).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector: FID at 280 °C.

-

-

Analysis:

-

Inject the prepared sample solution into the GC system.

-

Record the resulting chromatogram.

-

-

Data Interpretation:

-

Integrate the peaks in the chromatogram.

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical compound.

-

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Conclusion

This compound is a valuable synthetic intermediate with well-defined structural features. Its liquid state, favorable solubility in common organic solvents, and the presence of versatile functional groups make it a practical and adaptable building block for complex molecular synthesis. Understanding its core physicochemical properties, spectroscopic fingerprints, and proper handling procedures is fundamental for its effective and safe utilization in research and development.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:82962-54-7 | this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

CAS Number: 82962-54-7

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a key chemical intermediate whose rigid, six-membered heterocyclic structure and versatile functional groups make it a valuable component in the synthesis of complex molecular architectures. As a chiral synthon, it offers a scaffold for introducing stereochemical complexity, a critical aspect in the development of modern therapeutics where enantiomeric purity is paramount for efficacy and safety. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, in-depth spectral characterization, and a discussion of its applications in the realm of drug discovery and development. The insights provided herein are intended to empower researchers to leverage the full potential of this adaptable building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 82962-54-7 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 1.039 g/cm³ | [1] |

| Boiling Point | 217.5 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 85 °C | [1] |

| Purity | Typically ≥95% | |

| InChI Key | MYGMWHATZAFUIU-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, under an inert atmosphere, with temperatures between 2-8°C recommended for long-term stability.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from diethyl malonate. The first step involves the formation of a diol, followed by an acid-catalyzed acetalization to form the dioxane ring.

Step 1: Synthesis of Diethyl bis(hydroxymethyl)malonate

This initial step involves the reaction of diethyl malonate with formaldehyde in the presence of a base.[4]

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of diethyl malonate (1 equivalent) in a suitable solvent like ethanol is prepared.

-

A catalytic amount of a mild base, such as potassium carbonate, is added to the solution.

-

An aqueous solution of formaldehyde (2.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain the temperature below 30°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure.

-

The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl bis(hydroxymethyl)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves the acid-catalyzed reaction of the newly formed diol with an acetone equivalent, such as 2,2-dimethoxypropane, to form the dioxane ring.[5][6]

Reaction:

Experimental Protocol:

-

The crude diethyl bis(hydroxymethyl)malonate from Step 1 is dissolved in a non-polar solvent like toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

2,2-dimethoxypropane (1.2 equivalents) is added to the solution.[6]

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added to the mixture.

-

The reaction mixture is heated to reflux, and the azeotropic removal of methanol and water is monitored via the Dean-Stark trap.

-

The reaction is monitored by TLC until the diol is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Given its relatively high boiling point, distillation under reduced pressure is an effective method for purifying the compound on a larger scale.

-

Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Structural Elucidation and Characterization

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), two singlets for the diastereotopic methyl groups on the dioxane ring (around 1.4-1.5 ppm), and signals for the methylene protons of the dioxane ring. The methine proton at the 5-position would appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 170 ppm), the quaternary carbon of the acetal (around 100 ppm), the carbons of the ethyl group, and the carbons of the dioxane ring.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups:

-

A strong C=O stretching vibration for the ester group in the range of 1730-1750 cm⁻¹.[9][10]

-

C-O stretching vibrations for the ester and the dioxane ring in the region of 1000-1300 cm⁻¹.[9][10]

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of an ethoxy group (-45 amu), a methyl group (-15 amu), and characteristic fragmentation of the dioxane ring.[11]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of chiral drugs.[12][13]

As a Chiral Building Block

The dioxane ring provides a rigid scaffold that can be functionalized to introduce multiple stereocenters. The ester group can be readily transformed into other functional groups, such as alcohols, aldehydes, or amides, providing a handle for further synthetic manipulations.

Chemical Transformations for Drug Intermediates

-

Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.[14] This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[15][16][17] This diol can then be used in a variety of subsequent reactions.

-

Ring Opening: The dioxane ring, being an acetal, is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions to reveal the diol functionality. This protecting group strategy is valuable in multi-step syntheses.

dot

Caption: Synthetic pathway and key transformations of this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive building block for the construction of complex and stereochemically defined molecules. This guide has provided a detailed framework for its synthesis, purification, and characterization, along with an exploration of its potential applications. It is our hope that this comprehensive overview will facilitate its use in the development of novel therapeutic agents.

References

[18] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

[5] PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5,5-Dicarbethoxy-1,3-Dioxane. Retrieved from [Link]

[11] Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

[19] Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

[4] Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

[9] Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

[7] Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

[20] Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

[15] Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

[12] ResearchGate. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

[21] PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

[3] Chemsrc. (n.d.). CAS#:82962-54-7 | this compound. Retrieved from [Link]

[22] PubMed. (n.d.). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Retrieved from [Link]

[16] YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. Retrieved from [Link]

[23] Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

[17] ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]

[13] PubMed. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

[24] YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. Retrieved from [Link]

[25] 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

[26] Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

[27] NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

[28] HSOA. (n.d.). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Retrieved from [Link]

[14] Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

[29] ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Retrieved from [Link]

[30] Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

[8] Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

[31] YouTube. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. Retrieved from [Link]

[32] YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. Retrieved from [Link]

[33] AWS. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

[34] University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

[10] UCLA. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

[35] ResearchGate. (2019, May 31). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

[36] SpectraBase. (n.d.). 2,2-Dimethyl-1,3-dioxane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

[6] Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]

[37] Beilstein Journals. (2003, February 27). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from [Link]

[38] ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J...). Retrieved from [Link]

[39] MDPI. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

[40] Alichem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

[41] Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

[42] Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

[43] YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS#:82962-54-7 | this compound | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. This compound | CAS 82962-54-7 [daltonresearchmolecules.com]

- 21. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. youtube.com [youtube.com]

- 25. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 26. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 27. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 28. ftb.com.hr [ftb.com.hr]

- 29. researchgate.net [researchgate.net]

- 30. Organic Syntheses Procedure [orgsyn.org]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

- 33. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. researchgate.net [researchgate.net]

- 36. spectrabase.com [spectrabase.com]

- 37. beilstein-journals.org [beilstein-journals.org]

- 38. researchgate.net [researchgate.net]

- 39. mdpi.com [mdpi.com]

- 40. alfa-chemistry.com [alfa-chemistry.com]

- 41. scribd.com [scribd.com]

- 42. Organic Syntheses Procedure [orgsyn.org]

- 43. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. As a molecule incorporating a stereochemically rich 1,3-dioxane ring and an ethyl ester functional group, its structural elucidation presents an excellent case study for the application of modern NMR techniques. This document serves researchers, scientists, and drug development professionals by detailing the theoretical basis for spectral prediction, outlining robust experimental protocols for data acquisition, and providing insights into the interpretation of spectral data. We will explore the nuances of chemical shifts, spin-spin coupling, and the profound impact of the molecule's conformational dynamics on its NMR spectra. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in structural assignment.

Introduction

This compound is a heterocyclic compound featuring a six-membered 1,3-dioxane ring protected at the C2 position by a gem-dimethyl group (an acetal derivative of acetone) and substituted at the C5 position with an ethyl carboxylate group. The structural rigidity and stereochemical complexity of the 1,3-dioxane core make NMR spectroscopy an indispensable tool for its characterization.[1] The dioxane ring typically adopts a stable chair conformation, which renders the axial and equatorial protons and carbons chemically non-equivalent.[2][3][4] Understanding this conformational preference is critical for the accurate assignment of NMR signals.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, grounding predictions in established principles of chemical environment and stereoelectronic effects.[5] Furthermore, we will present a validated, step-by-step protocol for acquiring high-quality NMR data, followed by a discussion on using advanced 2D NMR experiments to unequivocally confirm the molecular structure.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme will be used throughout this guide. The chair conformation of the dioxane ring is assumed to be the most stable energetic minimum.

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Objective: To create a homogeneous, particle-free solution suitable for high-resolution NMR. [6][7] * Protocol:

-

Accurately weigh 15-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. [8] 3. Ensure the sample is fully dissolved.

-

Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette. [9]Filtering is crucial as suspended solids will broaden NMR signals, severely degrading spectral resolution. [9] 5. Transfer the solution through the filter directly into a 5 mm high-quality NMR tube. [10] 6. Cap the NMR tube securely to prevent solvent evaporation.

-

-

-

Instrument Setup and Data Acquisition:

-

Objective: To optimize spectrometer parameters to achieve high signal-to-noise and excellent resolution. [11][12] * ¹H NMR Acquisition Protocol:

-

Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. [13] 3. Set the following acquisition parameters:

-

Spectral Width (SW): ~16 ppm. This provides a wide enough window to capture all proton signals without fold-over.

-

Number of Scans (NS): 8-16. Sufficient for good signal-to-noise for a sample of this concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, making integration more accurate. [12] * Acquisition Time (AQ): 2-4 seconds. A longer acquisition time yields better resolution. [11] 4. Acquire the Free Induction Decay (FID) and save the data.

-

-

-

¹³C {¹H} NMR Acquisition Protocol:

-

Use the same locked and shimmed sample.

-

Set the following acquisition parameters:

-

Spectral Width (SW): ~220 ppm. This covers the entire range of organic carbon signals.

-

Number of Scans (NS): 512-1024. More scans are needed due to the low natural abundance of ¹³C. [14] * Relaxation Delay (D1): 2 seconds.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets.

-

-

Acquire the DEPT-135 and DEPT-90 spectra using standard instrument parameters to differentiate between CH, CH₂, and CH₃ signals.

-

-

Part 4: Data Interpretation and Structural Validation with 2D NMR

While 1D spectra provide foundational data, 2D NMR experiments are essential for validating the proposed structure by revealing through-bond connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons. For our target molecule, we expect to see correlations between H12 and H13 in the ethyl group, and between H5 and the protons on C1 and C4.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each cross-peak correlates a ¹H signal with its corresponding ¹³C signal, providing unambiguous C-H assignments.

Expected ¹H-¹H COSY Correlations

Caption: Key expected ¹H-¹H COSY correlations for the title compound.

Conclusion

The comprehensive NMR analysis of this compound requires a synergistic approach combining theoretical prediction with meticulous experimental technique. The key to an accurate interpretation lies in recognizing the conformational rigidity of the dioxane ring, which induces chemical non-equivalence in otherwise symmetrical positions. By employing standard 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments as outlined in this guide, researchers can achieve an unambiguous and confident structural elucidation. The protocols and interpretive logic presented here provide a robust framework for the analysis of this molecule and other complex heterocyclic systems encountered in research and development.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. Retrieved from [Link]

-

Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 983-989. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Tormena, C. F., et al. (2002). Stereoelectronic Interpretation for the Anomalous ¹H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. The Journal of Organic Chemistry, 67(5), 1643-1649. Retrieved from [Link]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. depts.washington.edu [depts.washington.edu]

- 14. r-nmr.eu [r-nmr.eu]

A Technical Guide to the Infrared and Mass Spectrometry Analysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

This guide provides an in-depth technical analysis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, focusing on its characterization by infrared (IR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule. We will delve into the theoretical basis for the expected spectral features, provide practical experimental protocols, and interpret the resulting data, all grounded in established scientific principles.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₁₆O₄, Molecular Weight: 188.22 g/mol ) is a heterocyclic compound containing both a dioxane ring and an ethyl ester functional group.[1] The 1,3-dioxane framework is a common motif in organic chemistry, often employed as a protecting group for 1,3-diols and carbonyl compounds due to its stability under neutral and basic conditions.[2] A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry applications. This guide will elucidate the characteristic spectral fingerprints of this molecule in both IR and MS analyses.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, we anticipate key absorptions arising from the ester and the cyclic acetal moieties.

Predicted IR Absorption Frequencies

The primary vibrational modes for this compound are summarized in the table below. The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretch and two C-O stretching bands.[3][4] The dioxane ring will exhibit characteristic C-O and C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Alkyl C-H | Stretching | 2950-2850 | Medium-Strong |

| Ester C=O | Stretching | 1750-1735 | Strong |

| Dioxane C-O | Stretching | 1200-1000 | Strong |

| Ester C-O | Stretching | 1300-1000 | Strong |

| CH₂/CH₃ | Bending | 1470-1370 | Medium |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Structural Visualization of Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic IR absorptions.

Experimental Protocol for IR Spectroscopy

A detailed, step-by-step methodology for acquiring the IR spectrum is provided below.

-

Sample Preparation:

-

Ensure the sample of this compound is pure and free of solvent.

-

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Instrument Setup:

-

Turn on the Fourier Transform Infrared (FTIR) spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Place the empty KBr or NaCl plates in the sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by both the cyclic acetal and the ethyl ester functionalities. The molecular ion (m/z 188) may not be highly abundant due to the lability of the structure. Key fragmentation pathways for cyclic acetals often involve the cleavage of the ring to form stable oxonium ions.[5][6] Ester fragmentation can proceed through various pathways, including McLafferty rearrangement if sterically feasible, and cleavage at the C-O and C-C bonds adjacent to the carbonyl group.

Primary Fragmentation Routes:

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ester ethyl group would result in a fragment at m/z 159.

-

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a fragment at m/z 143.

-

Cleavage of the dioxane ring: Fragmentation of the cyclic acetal can lead to a variety of smaller ions. A common fragmentation for 2,2-dimethyl substituted dioxanes is the loss of one of the methyl groups to form a stable oxonium ion.

Visualization of Fragmentation Pathways

The following diagram illustrates some of the plausible fragmentation pathways for this compound.

Summary of Expected Key Fragments

| m/z | Proposed Fragment Ion | Notes |

| 188 | [C₉H₁₆O₄]⁺˙ | Molecular Ion (M⁺) |

| 173 | [M - CH₃]⁺ | Loss of a methyl group from the dioxane ring |

| 159 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |

| 143 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester |

| 115 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |

| 29 | [C₂H₅]⁺ | Ethyl cation[7] |

Experimental Protocol for Mass Spectrometry

A detailed, step-by-step methodology for acquiring the mass spectrum is provided below.

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

For direct infusion, draw the sample solution into a syringe and mount it on a syringe pump connected to the mass spectrometer's ion source.

-

Alternatively, for GC-MS analysis, inject the sample solution into the gas chromatograph.

-

-

Instrument Setup:

-

Turn on the mass spectrometer and allow it to reach a stable operating vacuum.

-

Set the ion source parameters. For electron ionization (EI), a standard electron energy of 70 eV is typically used.

-

Set the mass analyzer to scan a suitable m/z range (e.g., m/z 20-250).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Begin data acquisition. The instrument will record the abundance of ions at each m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with spectral databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS) for confirmation, if a reference spectrum is available.[8][9][10][11]

-

Conclusion

The combined application of infrared spectroscopy and mass spectrometry provides a robust and comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key ester and dioxane functional groups through their characteristic vibrational absorptions. Mass spectrometry provides the molecular weight and valuable structural information through the analysis of predictable fragmentation patterns. The methodologies and interpretative guidance provided in this document serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

References

- Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). Ethyl radical. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Ethyl radical [webbook.nist.gov]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 10. Welcome to the NIST WebBook [webbook.nist.gov]

- 11. NIST Chemistry WebBook [webbook.nist.gov]

conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives

An In-Depth Technical Guide to the Conformational Analysis of 2,2-Dimethyl-1,3-Dioxane Derivatives

Abstract

The 1,3-dioxane scaffold is a cornerstone in stereochemical studies and a prevalent motif in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a gem-dimethyl group at the C2 position creates a unique conformational landscape, providing a biased yet informative model for understanding the intricate balance of steric and stereoelectronic forces that govern the three-dimensional structure of six-membered heterocyclic systems. This guide offers a comprehensive exploration of the , intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles, detail rigorous experimental and computational protocols, and provide field-proven insights into the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation.

Foundational Principles: Decoding the Forces at Play

Unlike the freely-inverting cyclohexane, the 1,3-dioxane ring's conformational behavior is modulated by the presence of two oxygen atoms. This introduces shorter C-O bond lengths and a distinct electronic environment, which in turn alters the energetic landscape of its possible conformations.[2]

The Dominant Chair Conformation

The ground-state conformation for the 1,3-dioxane ring is overwhelmingly the chair form, as it effectively minimizes both angle strain and torsional strain. The energy barrier for the chair-to-twist-boat interconversion is significantly influenced by the substitution pattern.[2][3] The presence of the 2,2-dimethyl group introduces substantial steric hindrance, further increasing the energy of non-chair forms and often serving to "lock" the ring into a specific chair conformation.

The Interplay of Steric and Electronic Effects

The conformational preference of substituents on the 2,2-dimethyl-1,3-dioxane ring is dictated by a nuanced balance between steric repulsions and stabilizing stereoelectronic interactions.[4][5]

-

Steric Hindrance: The most intuitive force is steric repulsion, particularly 1,3-diaxial interactions. An axial substituent at C4 or C6 will experience significant steric clash with the axial methyl group at C2. Similarly, an axial substituent at C5 will interact with the axial protons at C4 and C6. Consequently, bulky substituents almost invariably prefer an equatorial orientation to avoid these destabilizing interactions.

-

Stereoelectronic Effects: These are more subtle yet powerful forces arising from orbital overlaps.

-

The Anomeric Effect: While classically defined for an electronegative substituent at C2, the underlying principles are crucial. The anomeric effect describes the stabilization that occurs from the overlap of a lone pair (n) on a heteroatom with an adjacent anti-periplanar sigma-antibonding orbital (σ).[6][7] In the 1,3-dioxane ring, the oxygen lone pairs can engage in such hyperconjugative interactions with C-H or C-C σ orbitals, influencing bond lengths and overall ring geometry.[8][9] For instance, the interaction between an oxygen lone pair and the σ* orbital of an axial C-H bond (nO → σ*C-Hax) is a key stabilizing feature.[8]

-

Electrostatic Interactions: The polarity of substituents and their orientation can lead to significant dipole-dipole interactions that influence conformational equilibria, especially when remote aryl groups with electron-withdrawing or -donating substituents are present.[10]

-

Methodologies for Structural Elucidation: A Multi-Pronged Approach

A credible conformational assignment relies not on a single technique but on the convergence of evidence from multiple, complementary methods. The workflow below illustrates a robust strategy, ensuring that each step validates the others.

Caption: A validated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution, providing a time-averaged picture of the molecule's structure.[11]

Causality: The choice of NMR experiments is driven by the need to measure two key parameters: dihedral angles and through-space distances. Vicinal coupling constants (³J) are exquisitely sensitive to dihedral angles (Karplus relationship), while the Nuclear Overhauser Effect (NOE) is dependent on the inverse sixth power of the distance between nuclei.

Experimental Protocol: Determining the Orientation of a C5-Substituent

-

Sample Preparation: Dissolve 5-10 mg of the purified 2,2-dimethyl-1,3-dioxane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it can shift conformational equilibria.[12]

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Carefully integrate all signals and identify the chemical shifts of the protons on the dioxane ring, particularly H4, H5, and H6.

-

Self-Validation: Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. An observation contrary to this rule warrants further investigation.

-

-

Coupling Constant (³J) Analysis:

-

Examine the multiplicity of the H5 proton signal.

-

Measure the coupling constants between H5 and the protons at C4 and C6 (³J₅,₄ and ³J₅,₆).

-

Interpretation:

-

Large couplings (typically 8-12 Hz) indicate an axial-axial relationship (dihedral angle ~180°).

-

Small couplings (typically 1-5 Hz) indicate an axial-equatorial or equatorial-equatorial relationship (dihedral angles ~60°).

-

-

Self-Validation: If the C5 substituent is equatorial, H5 will be axial. It should therefore exhibit two large ³J couplings to the axial protons at C4 and C6. If the substituent is axial, H5 is equatorial and should show two small ³J couplings.

-

| Proton Relationship | Typical Dihedral Angle | Typical ³J Value (Hz) |

| Axial - Axial | ~180° | 8 - 12 |

| Axial - Equatorial | ~60° | 1 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 5 |

| Table 1: Representative vicinal coupling constants in a chair-like six-membered ring. |

-

2D NOESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms.

-

Interpretation: Look for cross-peaks that indicate through-space proximity (< 5 Å).

-

Self-Validation: An axial proton at C5 will show NOE cross-peaks to the axial protons at C4 and C6, and to the axial methyl group at C2. An equatorial proton at C5 will show NOEs to the equatorial protons at C4 and C6. The combination of J-coupling and NOE data must provide a single, consistent structural model.

-

Caption: Key NOE correlations for axial vs. equatorial protons at C5.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state, serving as the ultimate benchmark for validating computational and solution-phase data.[10][13]

Causality: While NMR reveals the structure in solution, molecules can adopt different conformations when packed into a crystal lattice. X-ray crystallography is essential to determine this solid-state structure and understand the potential influence of intermolecular forces, such as hydrogen bonding.[13]

Experimental Protocol: Structure Determination

-

Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it using least-squares methods to achieve the best fit between the calculated and observed structure factors.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the 1,3-dioxane ring in the crystal.

-

Self-Validation: The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should be low (typically < 0.05 for a good structure), and a clean final difference Fourier map with no significant residual electron density.

-

Computational Chemistry

Theoretical calculations are indispensable for exploring the full potential energy surface of a molecule, including transition states and high-energy conformers that are not experimentally observable.[3]

Causality: We use computational chemistry to answer "why" a certain conformation is preferred. By calculating the relative energies of different conformers (e.g., chair with axial substituent vs. chair with equatorial substituent vs. twist-boat), we can quantify the energetic cost of steric clashes and the stabilization from electronic effects. Density Functional Theory (DFT) is the workhorse method, offering an excellent balance of accuracy and computational cost.[14]

Protocol: DFT Conformational Energy Profile

-

Structure Building: Build initial 3D structures for all plausible conformers (e.g., axial chair, equatorial chair, twist-boat forms) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).[3] This process finds the lowest energy geometry for each starting structure.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. This step is critical to confirm the nature of the stationary point on the potential energy surface.

-

-

Energy Calculation: Obtain the final electronic energy, including the zero-point vibrational energy (ZPVE) correction from the frequency calculation.[12] The relative Gibbs free energies (ΔG) can then be calculated to determine the predicted equilibrium populations of the conformers at a given temperature.

| Conformer | Relative Energy (ΔG, kcal/mol) | Interpretation |

| Chair (Equatorial-Substituent) | 0.00 (Reference) | Most stable conformer |

| Chair (Axial-Substituent) | +2.5 | 2.5 kcal/mol less stable |

| 2,5-Twist | +5.1 | Significantly less stable[3] |

| Table 2: Example of calculated relative free energies for a substituted 2,2-dimethyl-1,3-dioxane. |

Conclusion

The is a paradigmatic case study in physical organic chemistry. The gem-dimethyl group at C2 provides a crucial steric anchor, simplifying the conformational landscape while simultaneously amplifying the energetic consequences of substituent placement at other ring positions. A definitive structural assignment is not the result of a single measurement but of a carefully constructed, multi-technique investigation. By integrating the solution-phase dynamics from NMR, the solid-state certainty of X-ray crystallography, and the energetic insights from computational chemistry, researchers can develop a holistic and validated understanding of these important heterocyclic systems. This rigorous approach is fundamental to the rational design of molecules in fields ranging from medicinal chemistry to materials science.[15][16]

References

- Raskildina, G. Z., Spirikhin, L. V., Zlotskija, S. S., & Kuznetsova, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502–507.

- ResearchGate. (n.d.). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Request PDF.

- ResearchGate. (2019). (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.

- BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

-

Senthilkumar, K., & Kolandaivel, P. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. Computational Biology and Chemistry, 27(3), 173-183. [Link]

- ResearchGate. (n.d.). a) Single crystal X‐ray diffraction structure of [1⋅⋅⋅dioxane]....

-

Wenschuh, H., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(23), 5732. [Link]

-

Bailey, W. F., et al. (2015). Effect of remote aryl substituents on the conformational equilibria of 2,2-diaryl-1,3-dioxanes: importance of electrostatic interactions. The Journal of Organic Chemistry, 80(9), 4544-4551. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. Journal of the American Chemical Society, 124(12), 3175-3185. [Link]

- ResearchGate. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Request PDF.

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry. [Link]

-

Química Organica.org. (n.d.). The anomeric effect. [Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

-

ChemRxiv. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

-

ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. The anomeric effect [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of remote aryl substituents on the conformational equilibria of 2,2-diaryl-1,3-dioxanes: importance of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a substituted heterocyclic compound, represents a valuable yet often overlooked building block. Its rigid 1,3-dioxane core, derived from the protection of a malonate functional group, offers a unique combination of stability and controlled reactivity. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers in organic synthesis and drug development.

The core structure features a six-membered dioxane ring, which imparts specific conformational constraints. This can be strategically employed to influence the spatial orientation of appended functional groups, a critical aspect in the design of bioactive molecules. Furthermore, the dioxane moiety serves as a robust protecting group for 1,3-diols, stable under a wide range of conditions except for acidic hydrolysis, allowing for selective transformations elsewhere in a molecule.

Part 1: Commercial Availability and Procurement

This compound (CAS Number: 82962-54-7) is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development. Procurement typically involves selecting a supplier based on required purity, quantity, and lead time.

Key Commercial Suppliers

The following table summarizes the offerings from several prominent chemical suppliers. It is important to note that pricing and stock levels are subject to change, and researchers should consult the suppliers' websites for the most current information.

| Supplier | Typical Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | ≥95% | Gram to multi-gram scale | Liquid |

| Fluorochem | ~96% | 1g, 5g, 10g, 25g, 100g | Liquid |

| CymitQuimica | 96% | 1g, 5g, 10g, 25g, 100g | Liquid |

| CHIRALEN | 99% | Gram scale | Liquid |

| Dalton Research Molecules | Custom | Inquiry for quote | Not specified |

| LabSolutions | 95% | Inquiry for quote | Not specified |

This table is a representative summary. Researchers are advised to verify details directly with the suppliers.

Procurement Workflow

The process of acquiring this compound follows a standard workflow for chemical procurement. This involves identifying the required specifications, obtaining quotes, and ensuring compliance with institutional and regulatory purchasing procedures.

Caption: A typical workflow for the procurement of a research chemical.

Part 2: Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 82962-54-7 | Multiple Suppliers[1] |

| Molecular Formula | C₉H₁₆O₄ | Multiple Suppliers[1] |

| Molecular Weight | 188.22 g/mol | Multiple Suppliers[1] |

| Appearance | Liquid | CymitQuimica, Sigma-Aldrich[2] |

| Boiling Point (Predicted) | 217.5 ± 25.0 °C at 760 mmHg | ChemSrc[3] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | ChemSrc[3] |

| InChI Key | MYGMWHATZAFUIU-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[4] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere at 2-8°C.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a chemical fume hood.

Part 3: In-House Synthesis – A Viable Alternative

While commercially available, in-house synthesis of this compound or its derivatives may be necessary for custom applications or cost-effectiveness at a larger scale. The most logical synthetic route is the acid-catalyzed acetalization of a suitable malonate precursor with 2,2-dimethyl-1,3-propanediol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available diethyl malonate. The first step involves the formation of the dioxane ring, yielding diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This is a known compound, and its synthesis provides a strong foundation for this protocol. A subsequent selective hydrolysis and decarboxylation would yield the target mono-ester.

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

This protocol is adapted from established procedures for acetal formation.

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1 equivalent), 2,2-dimethyl-1,3-propanediol (1.1 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02-0.05 equivalents).

-

-

Reaction Execution:

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate.[1]

-

Self-Validation Note: The successful formation of the dioxane ring can be confirmed by the disappearance of the diol starting material and the appearance of a new product spot on TLC. The structure of the purified intermediate should be confirmed by NMR and MS analysis before proceeding.

Part 4: Quality Control and Structural Analysis

Whether procured commercially or synthesized in-house, rigorous quality control is essential. The primary techniques for structural verification and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted NMR Spectral Data

¹H NMR (Predicted):

-

Ethyl Group: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Dioxane Ring Protons: The axial and equatorial protons on C4 and C6 will appear as complex multiplets, likely in the range of 3.6-4.0 ppm. The proton on C5 will be a multiplet around 2.5-2.8 ppm.

-

Dimethyl Group: Two singlets for the gem-dimethyl groups on C2, likely around 0.9-1.2 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon: ~170 ppm.

-

C2 (Acetal Carbon): ~98-100 ppm.

-

O-CH₂ (Ethyl): ~61 ppm.

-

C4 and C6 (Dioxane): ~70-72 ppm.

-

C5 (Dioxane): ~40-45 ppm.

-

C(CH₃)₂ (gem-Dimethyl): ~22-25 ppm.

-

CH₃ (Ethyl): ~14 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for assessing purity and confirming the molecular weight of the compound. A pure sample should exhibit a single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak (M⁺) at m/z 188, along with characteristic fragmentation patterns of the dioxane ring and the ethyl ester group.

Part 5: Applications in Drug Discovery and Development

The 1,3-dioxane scaffold is not merely a passive protecting group; it is an active component in the design of novel therapeutics. Its conformational rigidity and stability make it an attractive framework for orienting pharmacophoric elements.

Role as a Bioisostere and Scaffold

Substituted 1,3-dioxanes can act as bioisosteres for other cyclic systems, offering a different profile of solubility, metabolic stability, and hydrogen bonding capacity. They have been investigated in a variety of therapeutic areas:

-

Modulators of Multidrug Resistance (MDR): Certain 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to act as effective modulators to overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.

-

Antibacterial and Antifungal Agents: The 1,3-dioxolane and 1,3-dioxane ring systems are present in numerous compounds exhibiting significant antibacterial and antifungal activities.

-

CNS Receptor Ligands: The rigid dioxane structure has been exploited to create selective ligands for sigma (σ) and NMDA receptors, which are important targets for neurological and psychiatric disorders.

The utility of this compound lies in its potential as a key intermediate for accessing more complex, decorated dioxane scaffolds. The ester functionality provides a handle for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol, opening avenues to a diverse range of derivatives for biological screening.

Caption: The role of the title compound as a gateway to diverse bioactive scaffolds.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for researchers in organic synthesis and drug discovery. Its stable yet cleavable dioxane core, combined with a readily modifiable ester group, makes it an ideal starting point for the creation of compound libraries and the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, procurement, synthesis, and applications, empowering researchers to confidently incorporate this valuable heterocyclic compound into their research programs.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

This guide provides a comprehensive technical overview of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, structural elucidation, and potential applications.

Introduction and Chemical Identity

This compound, with the CAS number 82962-54-7, is a derivative of 1,3-dioxane, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The presence of a gem-dimethyl group at the 2-position and an ethyl carboxylate group at the 5-position imparts specific stereochemical and reactive properties to the molecule. Its rigid dioxane backbone makes it a valuable scaffold in medicinal chemistry for creating structurally defined molecules.[1]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [2][3] |

| Molecular Weight | 188.22 g/mol | [3] |

| CAS Number | 82962-54-7 | [3] |

| Physical Form | Liquid | [3] |

| SMILES | CCOC(=O)C1COC(OC1)(C)C | [2] |

| InChI | InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | [2] |

| InChIKey | MYGMWHATZAFUIU-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the carboxylic acid precursor, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. This is followed by an esterification reaction with ethanol.

Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

This precursor is a known intermediate in organic synthesis.[4] While specific industrial synthesis details are proprietary, a common laboratory-scale approach involves the protection of a dihydroxy carboxylic acid with acetone or a related ketone.

Proposed Esterification Protocol: Fischer Esterification

The conversion of the carboxylic acid to its ethyl ester can be accomplished via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[5]

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, like diethyl ether or ethyl acetate.

-